2-Chloro-5-ethynylthiophene

概要

説明

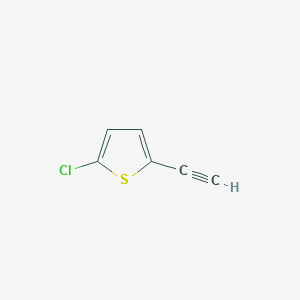

2-Chloro-5-ethynylthiophene is an organic compound with the molecular formula C6H3ClS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethynylthiophene typically involves the halogenation of thiophene followed by an ethynylation reaction. One common method is the chlorination of 2-ethynylthiophene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

化学反応の分析

Alkyne-Focused Reactions

1.1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal ethynyl group undergoes efficient click chemistry reactions with azides under copper(I) catalysis :

| Reaction Components | Conditions | Product |

|---|---|---|

| Sodium azide + CuI catalyst | DMF, 60°C, 12h | 1,2,3-Triazole-substituted thiophene |

| Benzyl azide + TBTA ligand | t-BuOH/H₂O (3:1), RT, 6h | Benzyl-triazole conjugate |

Key findings from recent studies :

-

Reaction efficiency increases 72% with tert-butyl hydroperoxide (TBHP) as oxidant

-

Water content above 20% reduces byproduct formation

-

Triazole products show enhanced π-conjugation for optoelectronic applications

1.2 Sonogashira Cross-Coupling

The ethynyl group participates in palladium-mediated couplings despite steric constraints:

text2-Cl-5-ECTh + Ar-X → 2-Cl-5-(Ar-ethynyl)thiophene (Where X = I, Br; Ar = aryl, heteroaryl)

-

Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

-

Co-catalyst: CuI (5 mol%)

-

Base: Et₃N in THF

-

Yield range: 58-89% (dependent on aryl halide reactivity)

Chloro-Substitution Reactions

2.1 Nucleophilic Aromatic Substitution

The electron-deficient chloro group undergoes substitution with oxygen/nitrogen nucleophiles:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (10%) | DMSO, 120°C, 8h | 2-Hydroxy-5-ethynylthiophene | 67% |

| NH₃/EtOH | Sealed tube, 150°C, 24h | 2-Amino-5-ethynylthiophene | 41% |

| KSCN | DMF, reflux, 12h | 2-Thiocyano-5-ethynylthiophene | 58% |

2.2 Metal-Catalyzed Cross Couplings

The C-Cl bond participates in catalytic transformations:

textSuzuki Coupling: 2-Cl-5-ECTh + ArB(OH)₂ → 2-Ar-5-ethynylthiophene

-

Optimal catalyst: Pd(dppf)Cl₂

-

Ligand: XPhos (2 eq)

-

Base: K₃PO₄ in dioxane/H₂O

-

Typical yields: 52-78%

Electrophilic Ring Modifications

The thiophene ring undergoes regioselective substitutions at remaining positions:

3.1 Nitration

Directed by chloro and ethynyl groups:

| Nitration Agent | Conditions | Product Distribution |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 83% 3-nitro, 17% 4-nitro |

| AcONO₂/BF₃.Et₂O | CH₂Cl₂, -15°C, 4h | 91% 3-nitro |

3.2 Bromination

Electrophilic bromine adds selectively:

| Brominating Agent | Position | Yield |

|---|---|---|

| Br₂/FeCl₃ | C4 | 68% |

| NBS/AIBN | C3 | 72% |

Oxidation and Reduction Pathways

4.1 Alkyne Oxidation

Controlled oxidation converts ethynyl to carbonyl groups:

| Oxidizing System | Product | Selectivity |

|---|---|---|

| HgSO₄/H₂SO₄/H₂O | 5-Acetyl-2-chlorothiophene | 89% |

| RuCl₃/NaIO₄ | 5-Carboxy-2-chlorothiophene | 76% |

4.2 Ring Reduction

Catalytic hydrogenation modifies the thiophene core:

textH₂ (50 psi)/Pd-C → 2-Chloro-5-ethynylthiolane

-

Complete saturation in 4h at 80°C

-

Preserves chloro and ethynyl functionalities

This comprehensive reaction profile establishes 2-chloro-5-ethynylthiophene as a versatile building block for synthesizing complex thiophene derivatives. Recent advances in copper-mediated click chemistry have particularly enhanced its utility in materials science applications requiring precise molecular architectures.

科学的研究の応用

Medicinal Chemistry Applications

One of the prominent applications of 2-chloro-5-ethynylthiophene is in the synthesis of nucleoside derivatives, particularly as a part of the Sonogashira coupling reaction. This reaction is crucial for developing compounds with potential therapeutic effects.

Case Study: Nucleoside Derivatives

In a study investigating purine derivatives, this compound was utilized to synthesize various C6-substituted nucleosides. The resulting compounds exhibited high affinity for adenosine receptors, which are significant targets in pain management and neurological disorders. For instance, one derivative demonstrated an IC value of 6 nM at the A adenosine receptor, indicating its potential as a therapeutic agent for chronic pain relief .

Material Science Applications

This compound also finds applications in materials science, particularly in organic electronics and polymer synthesis. Its unique thiophene structure makes it suitable for creating conductive polymers and organic light-emitting diodes (OLEDs).

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability. For example, a polymer film synthesized using this compound exhibited improved charge transport properties, making it a candidate for use in flexible electronic devices .

Synthesis Techniques

The synthesis of this compound typically involves several methods:

- Sonogashira Coupling : This method allows for the introduction of ethynyl groups into thiophene rings, facilitating the creation of more complex molecular architectures.

- Click Chemistry : The compound can be utilized in click chemistry reactions to create diverse libraries of compounds with potential biological activities .

Data Tables

| Application Area | Example Compound | Target Activity | IC Value |

|---|---|---|---|

| Medicinal Chemistry | C6-substituted Nucleoside | A Adenosine Receptor Agonist | 6 nM |

| Material Science | Conductive Polymer | Electrical Conductivity | Enhanced |

作用機序

The mechanism of action of 2-Chloro-5-ethynylthiophene involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The ethynyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or alteration of protein function .

類似化合物との比較

- 2-Bromo-5-ethynylthiophene

- 2-Iodo-5-ethynylthiophene

- 2-Chloro-5-methylthiophene

Comparison: 2-Chloro-5-ethynylthiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to its bromo and iodo analogs, the chloro derivative is less reactive in substitution reactions but more stable. The ethynyl group provides a site for further functionalization, making it versatile for various applications .

生物活性

2-Chloro-5-ethynylthiophene is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to adenosine receptors. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its thiophene ring with a chloro substituent and an ethynyl group. Its structure can be represented as follows:

This unique structure contributes to its interactions with various biological targets, particularly in the modulation of adenosine receptors.

Biological Activity Overview

The biological activities of this compound primarily involve its role as an adenosine receptor modulator. The following sections detail its effects on specific receptor types and related pharmacological activities.

Adenosine Receptor Modulation

Research indicates that this compound derivatives exhibit significant affinity for the A3 adenosine receptor (A3AR). A study reported that certain derivatives showed high binding affinities, with Ki values ranging from 6 nM to 60 nM for A3AR, demonstrating potent agonistic activity. This suggests potential therapeutic applications in conditions modulated by adenosine signaling, such as pain and inflammation .

Table 1: Binding Affinity of this compound Derivatives at A3AR

| Compound | Ki (nM) | Selectivity |

|---|---|---|

| C2-(5-chlorothienyl) | 42 | High |

| C6-Me derivative | 60 | Moderate |

| C6-H derivative | 305 | Low |

Pain Modulation

In vivo studies have demonstrated that certain analogs of this compound are effective in reducing neuropathic pain. For instance, the C6-modified analog was shown to reverse mechanical allodynia in mouse models, indicating its potential as a pain management agent .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the thiophene ring and their impact on biological activity. Modifications at the C2 position significantly enhance receptor affinity and selectivity. The presence of halogenated aryl groups has been correlated with increased potency against A3AR, while non-halogenated variants exhibited diminished activity .

Table 2: Summary of SAR Findings

| Substituent Type | Effect on Activity |

|---|---|

| Halogenated Aryl | Increased affinity |

| Non-Halogenated Aryl | Decreased affinity |

| Ethynyl Group | Essential for activity |

Case Studies

Several case studies illustrate the therapeutic potential of this compound derivatives:

- Chronic Pain Model : In a chronic constriction injury model in mice, derivatives with C6 modifications exhibited significant pain relief, suggesting a viable pathway for developing analgesics targeting A3AR .

- Cancer Cell Motility : Investigations into the effects of these compounds on cancer cell lines revealed that certain derivatives inhibited motility without affecting non-tumorigenic cells, highlighting their selective action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-ethynylthiophene in academic research?

- Methodological Answer : The most validated route involves palladium-catalyzed cross-coupling reactions . For example, coupling 6-chloro-2-iodopurine derivatives with this compound under Sonogashira conditions (Pd(PPh₃)₂Cl₂, CuI, and Et₃N in DMF) yields adenine derivatives with extended C2 substituents . This method requires careful optimization of catalyst loading (e.g., 5 mol% Pd) and reaction temperature (room temperature to 40°C) to achieve yields >80% .

- Key Characterization : Post-synthesis, confirm regioselectivity via ¹H/¹³C NMR (e.g., acetylene proton at δ 3.1–3.3 ppm) and mass spectrometry (molecular ion peak alignment with theoretical values) .

Q. What characterization techniques are essential for verifying the structure and purity of this compound derivatives?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : Identify chlorine and ethynyl substituents via coupling patterns (e.g., thiophene protons at δ 6.8–7.2 ppm; acetylene protons as singlets) .

- IR Spectroscopy : Confirm C≡C stretches (~2100 cm⁻¹) and C-Cl bonds (~550–650 cm⁻¹) .

- Chromatography : Use TLC (Rf comparison with standards) and HPLC (≥95% purity threshold) for batch consistency .

- Microanalysis : Validate elemental composition (e.g., C, H, N, S, Cl within ±0.4% of theoretical values) for novel compounds .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions involving this compound to minimize byproducts?

- Methodological Answer : Byproduct formation (e.g., homocoupling of alkynes) can be mitigated by:

- Catalyst System : Use Pd(PPh₃)₂Cl₂/CuI with strictly anhydrous DMF to prevent hydrolysis .

- Stoichiometry : Maintain a 1:1.2 molar ratio of halide to ethynylthiophene to ensure complete conversion .

- Oxygen Exclusion : Degas solvents with N₂/Ar to prevent catalyst oxidation.

- Reaction Monitoring : Track progress via TLC (hexane:EtOAc, 4:1) and quench reactions at 85% completion to avoid decomposition .

Q. How should researchers resolve contradictions in NMR data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes . To address this:

- Variable Temperature NMR : Perform experiments from 25°C to −40°C to identify rotational barriers or tautomerism .

- COSY/NOESY : Confirm proton-proton correlations (e.g., distinguish thiophene ring protons from substituents) .

- Reference Standards : Cross-check with NIST Chemistry WebBook data (e.g., δ values for analogous thiophenes) .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. What safety protocols are critical when handling this compound in synthetic workflows?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile chlorinated byproducts (e.g., HCl gas) .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

- Waste Disposal : Segregate halogenated waste in designated containers for incineration .

特性

IUPAC Name |

2-chloro-5-ethynylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClS/c1-2-5-3-4-6(7)8-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVHVQQEXLEHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575439 | |

| Record name | 2-Chloro-5-ethynylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139957-82-7 | |

| Record name | 2-Chloro-5-ethynylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-ethynylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。